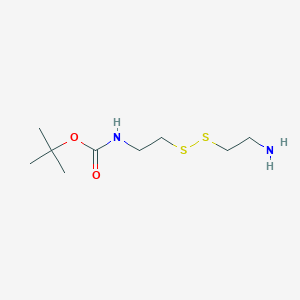

t-Boc-Cystamin

Übersicht

Beschreibung

t-Boc-Cystamine, also known as Boc-Cystamine, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a chemical compound often used in organic synthesis and as a reagent for modifying and protecting functional groups in molecules .

Synthesis Analysis

The synthesis of t-Boc-Cystamine involves the reaction of amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves the reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction .

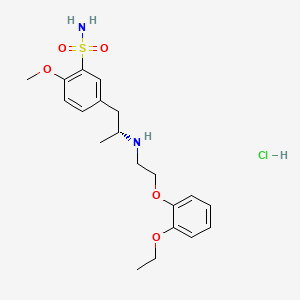

Molecular Structure Analysis

The molecular formula of t-Boc-Cystamine is C9H20N2O2S2 . The molecular weight is 252.40 . The structure of t-Boc-Cystamine includes a disulfide bond, which is a key component in its function as a cleavable linker .

Chemical Reactions Analysis

t-Boc-Cystamine is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is a protecting group used in organic synthesis .

Physical And Chemical Properties Analysis

t-Boc-Cystamine has a molecular weight of 252.39 and a molecular formula of C9H20N2O2S2 . It is a solid substance with a white to light yellow appearance .

Wissenschaftliche Forschungsanwendungen

Härtungsmittel für Epoxidharze

t-Boc-Cystamin wurde als Härtungsmittel in der Epoxid/Thiol-En-Photopolymerisation von biobasierten Nopol-Epoxidharzen verwendet . Das Tetraallylcystamin (TAC), ein bio-inspiriertes Härtungsmittel, wurde synthetisiert und seine Leistung bei der Photohärtung von zwei Epoxidharzen, die aus dem Terpenoid Nopol gewonnen wurden, bewertet . Diese Anwendung ist bedeutsam für die Entwicklung nachhaltiger Duroplaste .

Inhibitor von Transglutaminasen (TGMs)

this compound wird häufig als Inhibitor von TGM2 in In-vitro- und In-vivo-Studien zur Serotonilierung verwendet . Zum Beispiel hemmt Cystamin die α-Aktin-Serotonilierung in aortalen SMCs und reduziert die aortale Kontraktion als Reaktion auf 5-HT . Diese Anwendung ist wichtig, um die Physiologie und Pathologie der Serotonilierung zu verstehen .

3. Minderung von oxidativem Stress und Entzündungen Die oxidierte Form von Cystein, Cystamin, wurde als Mittel zur Minderung von oxidativem Stress und Entzündungen gefunden . Diese Anwendung ist entscheidend für die Entwicklung potenzieller therapeutischer Interventionen .

Hochregulierung neuroprotektiver Pfade

Cystamin wurde als Mittel zur Hochregulierung neuroprotektiver Pfade gefunden, die den brain-derived neurotrophic factor (BDNF) und den Nuclear factor erythroid 2-related factor 2 (Nrf2) betreffen . Diese Anwendung ist bedeutend im Bereich der Neurologie und könnte zu potenziellen therapeutischen Anwendungen führen .

Wirkmechanismus

Target of Action

t-Boc-Cystamine, also known as Mono-BOC-cystamine, is a tert-butyloxycarbonyl (BOC) derivative of cystamine . It is primarily used as a crosslinker in biotechnology and molecular biology applications . The primary targets of t-Boc-Cystamine are proteins that can be crosslinked, particularly those involved in the formation of antibody-drug conjugates (ADCs) .

Mode of Action

t-Boc-Cystamine interacts with its targets through a process known as crosslinking . This involves the formation of covalent bonds between the t-Boc-Cystamine and the target protein, which can alter the protein’s structure and function . The disulfide chain in t-Boc-Cystamine allows it to be easily cleaved, enabling the removal of the tagging residue when desired .

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-Cystamine are dependent on the specific proteins it targets. In the context of adcs, t-boc-cystamine plays a crucial role in linking the antibody to the cytotoxic drug . This allows the drug to be specifically delivered to cells expressing the antigen recognized by the antibody, thereby enhancing the selectivity and efficacy of the treatment .

Result of Action

The primary result of t-Boc-Cystamine’s action is the formation of crosslinks between proteins, particularly in the context of ADCs . This can enhance the therapeutic efficacy of the drugs by ensuring their delivery to the intended target cells . In addition, the cleavable nature of t-Boc-Cystamine allows for the controlled release of the drug, further contributing to the effectiveness of the treatment .

Action Environment

The action of t-Boc-Cystamine can be influenced by various environmental factors. For instance, the efficiency of crosslinking can be affected by the presence of other reactive molecules, the pH of the environment, and the temperature . .

Safety and Hazards

t-Boc-Cystamine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Zukünftige Richtungen

t-Boc-Cystamine is a key component in the development of antibody-drug conjugates (ADCs), which have significant potential in the treatment of various diseases . The use of t-Boc-Cystamine in the synthesis of ADCs is a promising area of research, with potential for further development and application in the field of medicine .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHNLHVZHBSTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S2 | |

| Record name | Mono-BOC-cystamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mono-BOC-cystamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030317 | |

| Record name | Mono-BOC-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

485800-26-8 | |

| Record name | t-Boc-cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-BOC-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-Boc-cystamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

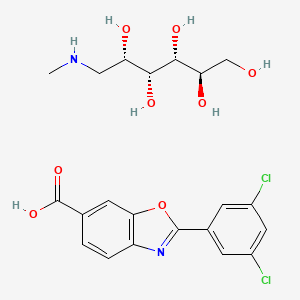

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)